Ethyl 4-bromo-1H-indole-2-carboxylate

Solid-state properties Crystal engineering Purification strategy

Ethyl 4-bromo-1H-indole-2-carboxylate (CAS 103858-52-2) is a halogenated indole-2-carboxylate ester with molecular formula C₁₁H₁₀BrNO₂ and molecular weight 268.11 g/mol. It belongs to the class of 4-substituted indole-2-carboxylic acid ethyl esters, distinguished by bromination at the sterically constrained C4 position of the indole carbocyclic ring.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 103858-52-2
Cat. No. B035526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-1H-indole-2-carboxylate
CAS103858-52-2
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC=C2Br
InChIInChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3
InChIKeyKNPDUPLMXYEJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-1H-Indole-2-Carboxylate (CAS 103858-52-2): Procurement-Relevant Identity and Class Positioning


Ethyl 4-bromo-1H-indole-2-carboxylate (CAS 103858-52-2) is a halogenated indole-2-carboxylate ester with molecular formula C₁₁H₁₀BrNO₂ and molecular weight 268.11 g/mol [1]. It belongs to the class of 4-substituted indole-2-carboxylic acid ethyl esters, distinguished by bromination at the sterically constrained C4 position of the indole carbocyclic ring. The compound is commercially available at 95–97% purity from multiple global suppliers, including Sigma-Aldrich (BLD Pharmatech) and Aladdin Scientific, and is classified as a heterocyclic building block for pharmaceutical research . Its computed XLogP3 is 3.9 and its topological polar surface area is 42.09 Ų, placing it within drug-like physicochemical space [1]. The 4-bromo substituent confers distinct steric, electronic, and reactivity properties that differentiate it from the 5-bromo, 6-bromo, and non-halogenated indole-2-carboxylate positional isomers, as well as from the 4-chloro and methyl ester analogs routinely considered for procurement.

Why Ethyl 4-Bromo-1H-Indole-2-Carboxylate Cannot Be Interchanged with Positional Isomers or Ester Analogs


Indole-2-carboxylate esters with different halogen substitution patterns or ester groups are not functionally interchangeable for scientific procurement. The bromine position on the indole carbocyclic ring dictates the vector of cross-coupling derivatization, electronic modulation of the indole NH acidity, and the crystal packing energy manifested in melting point. The 4-bromo isomer exhibits an anomalously high melting point (394–395 °C ) compared to the 5-bromo (165 °C ), 6-bromo (178–180 °C ), and non-brominated parent (122–125 °C )—a >229 °C difference that directly impacts purification strategy, formulation development, and thermal stability assessment. Furthermore, the ethyl ester confers a LogP approximately 1.1 units higher than the corresponding methyl ester [1], altering partitioning behavior in both synthetic workup and biological assay contexts. The 4-bromo derivative serves as the specific and documented key intermediate in the cost-efficient Reissert synthesis of AICP, a GluN2C-selective NMDA receptor superagonist [2]; substitution with the 5-bromo or 6-bromo isomer would place the coupling handle at an incorrect vector, precluding generation of the pharmacologically essential 4-(2-ethylphenyl)indole scaffold. Direct comparative biological data for the parent compound itself remain scarce; the evidence below is therefore anchored primarily in physicochemical and synthetic-route differentiation rather than head-to-head bioassay comparisons.

Quantitative Differentiation Evidence for Ethyl 4-Bromo-1H-Indole-2-Carboxylate vs. Closest Analogs


Melting Point: 4-Bromo Isomer Exhibits >229 °C Elevation vs. 5-Bromo and 6-Bromo Positional Isomers

The 4-bromo positional isomer displays an anomalously high melting point of 394–395 °C (with decomposition) , which is approximately 230 °C higher than the 5-bromo isomer (mp 165 °C ) and approximately 215 °C higher than the 6-bromo isomer (mp 178–180 °C ). The non-brominated parent ethyl indole-2-carboxylate melts at only 122–125 °C . This pronounced elevation is inconsistent with simple mass or polarizability trends and strongly suggests unique intermolecular hydrogen-bonding networks or halogen-bonding interactions specific to the 4-position bromine orientation. The practical consequence is that the 4-bromo isomer can tolerate substantially higher-temperature reaction conditions and requires different recrystallization solvent systems than its lower-melting positional isomers.

Solid-state properties Crystal engineering Purification strategy

NH Acidity Enhancement: 4-Bromo Substitution Lowers Indole pKa by ~0.9 Units vs. Non-Brominated Parent

The electron-withdrawing inductive effect of the C4 bromine atom increases the acidity of the indole NH proton. The predicted pKa of ethyl 4-bromo-1H-indole-2-carboxylate is 14.08 ± 0.30 , compared to 15.01 ± 0.30 for the non-brominated ethyl indole-2-carboxylate . This ΔpKa of 0.93 corresponds to the 4-bromo derivative being approximately 8.5-fold more acidic at the NH position. Interestingly, the 5-bromo isomer has a nearly identical predicted pKa of 14.05 ± 0.30 , indicating that the NH acidity is primarily driven by the presence (rather than position) of the bromine substituent on the carbocyclic ring. However, the combination of enhanced NH acidity and the sterically constrained 4-position creates a unique hydrogen-bond donor geometry that differs from the 5-bromo isomer in three-dimensional space.

Indole NH acidity Hydrogen-bond donor strength Reactivity modulation

Lipophilicity Advantage: Ethyl Ester Confers ΔLogP +1.11 vs. Methyl Ester Analog

The ethyl ester of 4-bromo-1H-indole-2-carboxylate has a computed LogP (XLogP3) of 3.9 [1] and a reported LogP of 3.87 , whereas the corresponding methyl ester (methyl 4-bromo-1H-indole-2-carboxylate, CAS 167479-13-2) has a LogP of 2.76 [2]. This ΔLogP of +1.11 corresponds to an approximately 13-fold higher octanol–water partition coefficient for the ethyl ester. The increased lipophilicity enhances organic-phase extractability during aqueous workup, increases predicted membrane permeability, and shifts the balance between aqueous solubility and lipid partitioning in biological assay formats. The ethyl ester is also the documented intermediate in the published AICP synthetic route [3], where the ethyl ester group is retained through multiple steps before final deprotection, providing practical validation of its compatibility with multi-step synthesis.

Lipophilicity Drug-likeness Phase partitioning

Validated Synthetic Utility: Documented Key Intermediate for GluN2C-Selective NMDA Receptor Superagonist AICP

Ethyl 4-bromo-1H-indole-2-carboxylate is the specific and documented key intermediate in the improved, scalable Reissert indole synthesis of AICP—(R)-2-amino-3-(4-(2-ethylphenyl)-1H-indole-2-carboxamido)propanoic acid [1]. The 4-bromo handle enables Suzuki–Miyaura cross-coupling to install the 4-(2-ethylphenyl) group, which is essential for the pharmacological profile of AICP. AICP itself demonstrates an EC₅₀ of 1.7 nM at GluN1/2C NMDA receptors and acts as a superagonist with 353% efficacy relative to glycine at this subtype, while showing partial agonism at GluN1/2B (10%) and GluN1/2D (27%), and full agonism at GluN1/2A (100%) [2]. The compound displays no high-affinity binding to AMPA receptors, kainate receptors, or GluN3A, GluN3B, and GluD2 subunits [1]. The 4-position bromine is structurally indispensable for this application: a 5-bromo or 6-bromo isomer would project the coupled aryl group in a divergent vector incompatible with the GluN2C binding pocket topology. The Reissert-based route was specifically optimized for the 4-bromo derivative using 2-bromobenzaldehyde as the starting material, achieving a cost-efficient and practical synthesis superior to the previously reported Hemetsberger approach [1].

NMDA receptor pharmacology GluN2C subunit selectivity Indole-based drug discovery

Halogen Reactivity: C–Br Bond Enables Milder Cross-Coupling vs. C–Cl Analog

The C4–Br bond in ethyl 4-bromo-1H-indole-2-carboxylate is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C4–Cl bond in ethyl 4-chloro-1H-indole-2-carboxylate (CAS 53590-46-8) . This is a well-established class-level property: C–Br bond dissociation energies are approximately 285 kJ/mol vs. ~327 kJ/mol for C–Cl (aryl), enabling Suzuki–Miyaura, Heck, and Sonogashira couplings under milder conditions with broader substrate scope [1]. The 4-chloro analog has a melting point of 168–170 °C and a boiling point of 375 °C , compared to 394–395 °C (mp) and 394.7 °C (bp) for the 4-bromo derivative. While the chloro analog may be less expensive, its lower cross-coupling reactivity often necessitates harsher conditions (elevated temperature, stronger bases, specialized ligands) that can be incompatible with sensitive functional groups elsewhere in complex synthetic sequences. Additionally, the 4-bromo derivative benefits from a larger body of validated Suzuki coupling protocols on indole scaffolds with unprotected NH groups [1].

Cross-coupling chemistry Suzuki-Miyaura C–X bond activation

Highest-Confidence Application Scenarios for Ethyl 4-Bromo-1H-Indole-2-Carboxylate Procurement


Synthesis of 4-Aryl/Aryl–Heteroaryl Indole-2-Carboxylates via Suzuki–Miyaura Cross-Coupling for CNS Drug Discovery

Ethyl 4-bromo-1H-indole-2-carboxylate is the preferred starting material for introducing aryl or heteroaryl diversity at the sterically constrained C4 position of the indole core via palladium-catalyzed Suzuki–Miyaura coupling. This is the exact transformation validated in the published AICP synthesis, where a 4-(2-ethylphenyl) group was installed to generate a GluN2C-selective NMDA receptor superagonist with an EC₅₀ of 1.7 nM [1]. The 4-bromo isomer is essential for this vector; the 5-bromo and 6-bromo isomers would direct the coupled group to different trajectories incompatible with the GluN2C pharmacophore. The high melting point (394–395 °C) of the 4-bromo intermediate also permits the use of elevated-temperature coupling conditions that would liquefy the lower-melting isomers. Researchers targeting kinase inhibitors, GPCR modulators, or other CNS-active indole scaffolds where C4 substitution is structurally critical should procure this specific isomer [2][3].

Multi-Step Medicinal Chemistry Campaigns Requiring Differential Ester Lipophilicity for Chromatographic Resolution

The ethyl ester of 4-bromo-1H-indole-2-carboxylate (LogP 3.87–3.9) provides approximately 13-fold higher lipophilicity than the corresponding methyl ester (LogP 2.76) [4]. This differential enables superior organic-phase retention during aqueous extractive workup and greater chromatographic separation from polar byproducts on normal-phase silica. In multi-step synthetic sequences where the ester is carried through several transformations before hydrolysis, the ethyl ester's increased steric bulk also provides modest protection against premature ester cleavage under mildly basic or nucleophilic conditions. Procurement of the ethyl ester rather than the methyl ester is indicated when synthetic sequences involve aqueous-organic partitioning steps or when the final target requires the carboxylic acid liberated by ester hydrolysis under controlled conditions.

Building Block for Halogen-Diversified Indole Libraries via Sequential Cross-Coupling Strategies

The C4–Br bond in ethyl 4-bromo-1H-indole-2-carboxylate serves as a chemoselective handle for orthogonal cross-coupling strategies. Because the bromine at C4 is more reactive than any chloro substituents that may be introduced at other positions, it can be selectively activated in the presence of C–Cl bonds for sequential Suzuki/Sonogashira/Heck diversification [5]. The approximately 42 kJ/mol lower bond dissociation energy of C–Br vs. C–Cl enables this chemoselectivity [6]. This property makes the 4-bromo derivative more versatile than the 4-chloro analog for constructing differentially substituted indole libraries, where C4 diversification is performed first under mild conditions, followed by activation of less reactive halogens at other positions under more forcing conditions.

Physicochemical Profiling and Pre-formulation Studies Requiring Thermally Stable Indole Scaffolds

The anomalously high melting point of ethyl 4-bromo-1H-indole-2-carboxylate (394–395 °C) relative to all other brominated positional isomers (5-Br: 165 °C; 6-Br: 178–180 °C) makes it the only member of this isomer series suitable for solid-state characterization techniques requiring thermal stability, such as hot-stage microscopy, differential scanning calorimetry above 200 °C, and thermogravimetric analysis . For pre-formulation studies where crystalline stability under accelerated storage conditions (e.g., 40 °C/75% RH or higher) is evaluated, the 4-bromo isomer provides a fundamentally different thermal risk profile than its lower-melting congeners. This positional isomer should be explicitly specified in procurement documents when thermal stability is a critical quality attribute for downstream development .

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